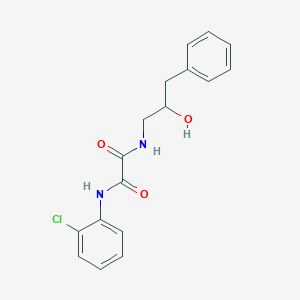

![molecular formula C10H10N2O B2565620 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 811803-24-4](/img/structure/B2565620.png)

6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Aminospiro[cyclopropane-1,3'-indolin]-2'-one (ASI) is an organic heterocyclic compound that has been used extensively in scientific research during the past decade. It is a member of the spirocyclic indolinone family, which is characterized by its unique structure of two fused cyclopropane rings. The compound has a wide range of applications in both organic synthesis and biochemistry due to its unique structural and chemical properties.

Applications De Recherche Scientifique

Indole Synthesis and Cyclopropane Applications

Indole Synthesis Methods

The synthesis of indole derivatives, including potentially those related to 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one, is a key area of interest in organic chemistry due to the indole moiety's prominence in natural products and pharmaceuticals. Techniques for indole synthesis are diverse, with methods classified based on the type of bond formation involved in constructing the indole ring. This classification system provides a comprehensive overview of strategies employed in indole synthesis, which could be relevant to synthesizing complex structures like 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one (Taber & Tirunahari, 2011).

Cyclopropane Chemistry

The incorporation of cyclopropane rings, such as those in 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one, into molecules is of significant interest due to the ring's unique properties and contributions to molecular stability and biological activity. Cyclopropanation methods and the use of cyclopropane-containing compounds in fragrance chemistry highlight the versatility and potential applications of these structures in creating compounds with superior olfactory impacts or other desirable properties (Schröder, 2014).

Potential Application Areas

Drug Design and Pharmacology

Compounds structurally related to 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one could find applications in drug design and pharmacology, especially considering the role of cyclopropane rings and indole moieties in medicinal chemistry. For instance, cyclotides, which are characterized by their stable cyclic peptide structure, have been explored for their potential as templates for drug design due to their bioactivity and stability. This suggests a potential avenue for research into similarly stable and bioactive structures (Craik et al., 2012).

Biomedical Applications

The unique chemical features of cyclopropane-containing compounds and indoles also extend their utility to various biomedical applications, including as diagnostic agents, in enzyme-catalyzed reactions, and potentially in modulating immune responses through tryptophan metabolism pathways. The interplay between tryptophan metabolites and the immune system illustrates the complexity and potential of leveraging specific metabolic pathways for therapeutic benefits, which could be relevant for compounds with similar structures or functional groups (Bai et al., 2016).

Propriétés

IUPAC Name |

6-aminospiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYHHKVDZALDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)N)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)

![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)

![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)